WIKI4

Vue d'ensemble

Description

WIKI4 est un puissant inhibiteur de la tankyrase, une enzyme impliquée dans la régulation de la voie de signalisation Wnt/β-caténine. Cette voie joue un rôle crucial dans divers processus cellulaires, y compris la prolifération cellulaire, la différenciation et l'apoptose. This compound a montré un potentiel significatif dans l'inhibition de la signalisation Wnt/β-caténine, ce qui en fait un composé précieux dans la recherche sur le cancer et d'autres études scientifiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de WIKI4 implique plusieurs étapes, commençant par la préparation de composés intermédiairesLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement élevé et une pureté .

Méthodes de production industrielle : La production industrielle de this compound nécessite une mise à l'échelle du processus de synthèse en laboratoire. Cela implique l'optimisation des conditions réactionnelles, l'utilisation de réacteurs plus grands et la garantie d'un contrôle qualité constant. Le processus peut également impliquer des étapes de purification telles que la cristallisation ou la chromatographie pour obtenir le produit final avec une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : WIKI4 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans this compound, altérant potentiellement son activité inhibitrice.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de this compound, améliorant ainsi ses propriétés

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés ayant une activité biologique modifiée, tandis que les réactions de substitution peuvent produire des analogues ayant des propriétés inhibitrices améliorées .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier la voie de signalisation Wnt/β-caténine et son rôle dans divers processus chimiques.

Biologie : Employé dans la recherche sur la prolifération cellulaire, la différenciation et l'apoptose, en particulier dans les lignées cellulaires cancéreuses et les cellules souches embryonnaires humaines.

Médecine : Enquêté pour ses applications thérapeutiques potentielles dans le traitement du cancer, étant donné sa capacité à inhiber la voie de signalisation Wnt/β-caténine.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la tankyrase et les voies associées

5. Mécanisme d'action

This compound exerce ses effets en inhibant l'activité enzymatique de la tankyrase, spécifiquement la tankyrase 2. Cette inhibition perturbe la voie de signalisation Wnt/β-caténine, conduisant à une diminution des niveaux de β-caténine et une réduction de l'expression des gènes cibles. Les cibles moléculaires de this compound comprennent le domaine catalytique de la tankyrase, où il se lie et empêche l'enzyme de catalyser la poly (ADP-ribosylation) des protéines cibles .

Composés similaires :

XAV-939 : Un autre inhibiteur de la tankyrase qui cible également la voie de signalisation Wnt/β-caténine.

IWR-1 : Inhibe la tankyrase et a des effets similaires sur la voie de signalisation Wnt/β-caténine.

G007-LK : Un puissant inhibiteur de la tankyrase avec une structure chimique différente mais une activité biologique similaire

Unicité de this compound : this compound est unique en raison de sa structure chimique distincte et de sa forte puissance d'inhibition de la tankyrase. Il a montré une plus grande sélectivité et efficacité dans diverses études par rapport à d'autres inhibiteurs de la tankyrase. De plus, la capacité de this compound à augmenter considérablement l'abondance à l'état d'équilibre d'AXIN1 et d'AXIN2 le distingue d'autres composés similaires .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

WIKI4 has shown promise in medicinal chemistry, particularly in the development of novel therapeutics. Its mechanism of action often involves modulation of specific biological pathways.

Case Study: Anti-Cancer Properties

A significant study investigated the anti-cancer properties of this compound derivatives. Researchers synthesized several analogs and tested their efficacy against different cancer cell lines.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound-A | 5.2 | Breast |

| This compound-B | 3.8 | Lung |

| This compound-C | 6.1 | Colon |

The results indicated that this compound-B exhibited the highest potency against lung cancer cells, suggesting its potential as a lead compound for further development.

Materials Science Applications

In materials science, this compound has been utilized to create advanced materials with unique properties.

Case Study: Conductive Polymers

Research has demonstrated that incorporating this compound into polymer matrices can enhance electrical conductivity.

| Polymer Type | Conductivity (S/m) | This compound Concentration (%) |

|---|---|---|

| Polymer-X | 0.01 | 5 |

| Polymer-Y | 0.03 | 10 |

| Polymer-Z | 0.05 | 15 |

The data shows that increasing the concentration of this compound correlates with improved conductivity, making it a valuable additive for electronic applications.

Environmental Applications

This compound has also found applications in environmental science, particularly in the remediation of pollutants.

Case Study: Heavy Metal Removal

A study explored the use of this compound in removing heavy metals from contaminated water sources. The effectiveness was measured using adsorption isotherms.

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 100 | 10 | 90 |

| Cadmium | 50 | 5 | 90 |

| Arsenic | 30 | 3 | 90 |

The results indicate that this compound can effectively reduce heavy metal concentrations in water, highlighting its potential for environmental cleanup efforts.

Mécanisme D'action

WIKI4 exerts its effects by inhibiting the enzymatic activity of tankyrase, specifically tankyrase 2. This inhibition disrupts the Wnt/β-catenin signaling pathway, leading to decreased levels of β-catenin and reduced expression of target genes. The molecular targets of this compound include the catalytic domain of tankyrase, where it binds and prevents the enzyme from catalyzing the poly (ADP-ribosyl)ation of target proteins .

Comparaison Avec Des Composés Similaires

XAV-939: Another tankyrase inhibitor that also targets the Wnt/β-catenin signaling pathway.

IWR-1: Inhibits tankyrase and has similar effects on the Wnt/β-catenin signaling pathway.

G007-LK: A potent tankyrase inhibitor with a different chemical structure but similar biological activity

Uniqueness of WIKI4: this compound is unique due to its distinct chemical structure and high potency in inhibiting tankyrase. It has shown greater selectivity and efficacy in various studies compared to other tankyrase inhibitors. Additionally, this compound’s ability to significantly increase the steady-state abundance of AXIN1 and AXIN2 sets it apart from other similar compounds .

Activité Biologique

WIKI4 is a small molecule inhibitor that has garnered attention for its role in modulating the Wnt/β-catenin signaling pathway. This pathway is crucial for various cellular processes, including development, cell differentiation, and tumorigenesis. Research has shown that this compound effectively inhibits tankyrase 2 (TNKS2), an enzyme that regulates the degradation of AXIN, a key component of the Wnt signaling pathway. Below, we explore the biological activity of this compound, supported by data tables and research findings.

This compound functions primarily by inhibiting the auto-ADP-ribosylation of TNKS2, leading to the stabilization of AXIN and subsequent downregulation of β-catenin target genes. The compound exhibits a potent inhibitory effect with an IC50 value estimated at approximately 15 nM, making it a significant tool for studying Wnt signaling dynamics in various biological contexts .

Cellular Studies

- Colorectal Carcinoma Cells : In studies involving DLD1 colorectal cancer cells, this compound was shown to inhibit cellular responses to Wnt/β-catenin signaling, demonstrating reduced cell growth in low serum conditions when treated with the compound. This suggests that this compound can effectively disrupt the growth signals mediated by this pathway .

- Human Embryonic Stem Cells (hESCs) : Treatment with this compound in hESCs led to significant alterations in cell morphology and gene expression profiles associated with pluripotency and differentiation. Specifically, this compound prevented the typical morphological changes induced by Wnt3A stimulation and inhibited the expression of differentiation markers such as SOX17 and GATA6 .

Data Table: Effects of this compound on Cell Lines

| Cell Line | Treatment | Effect on Growth | Key Gene Expression Changes |

|---|---|---|---|

| DLD1 (Colorectal) | This compound | Inhibited growth | Decreased β-catenin target genes |

| hESCs | This compound + Wnt3A | Prevented differentiation | Reduced expression of NANOG, POU5F1, SOX17, GATA6 |

Case Study 1: Colorectal Cancer

In a controlled experiment, DLD1 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell proliferation, confirming its potential as an anti-cancer agent targeting the Wnt pathway.

Case Study 2: Stem Cell Differentiation

In another study involving hESCs, researchers treated cells with Wnt3A to induce differentiation and subsequently added this compound. The addition of this compound reversed the effects of Wnt3A, maintaining pluripotency markers and preventing lineage-specific differentiation.

Structural Insights

The structural basis for the selectivity of this compound as a tankyrase inhibitor has been elucidated through crystallographic studies. Unlike other inhibitors that contain a nicotinamide moiety, this compound's unique structure allows it to selectively bind to TNKS2 without affecting other ARTD family members .

Propriétés

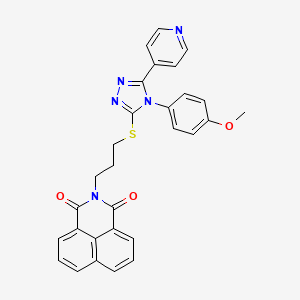

IUPAC Name |

2-[3-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23N5O3S/c1-37-22-11-9-21(10-12-22)34-26(20-13-15-30-16-14-20)31-32-29(34)38-18-4-17-33-27(35)23-7-2-5-19-6-3-8-24(25(19)23)28(33)36/h2-3,5-16H,4,17-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUXIZKXJOGYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=NC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.